

Application Note: Quantification of Lanicemine-d5 in Human Plasma using LC-MS/MS

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Compound of Interest

Compound Name: Lanicemine-d5

Cat. No.: B15143451

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Abstract

This application note presents a detailed protocol for the quantification of **Lanicemine-d5** in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Lanicemine is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its potential antidepressant effects. **Lanicemine-d5**, a stable isotope-labeled analog, is a suitable internal standard for the quantification of Lanicemine. This method is intended for researchers, scientists, and drug development professionals requiring a robust and reliable analytical procedure for pharmacokinetic studies, drug monitoring, or other research applications. The method utilizes protein precipitation for sample preparation and reverse-phase chromatography coupled with tandem mass spectrometry for detection.

Introduction

Lanicemine (also known as AZD6765) is a voltage-dependent NMDA receptor channel blocker. Its mechanism of action involves the modulation of glutamatergic neurotransmission. Accurate quantification of Lanicemine and its deuterated analog, **Lanicemine-d5**, in biological matrices is crucial for understanding its pharmacokinetics and pharmacodynamics. This document provides a comprehensive protocol for the extraction and quantification of **Lanicemine-d5** in human plasma, which can be adapted for the quantification of Lanicemine using **Lanicemine-d5** as an internal standard.

Experimental

Materials and Reagents

- **Lanicemine-d5** (molecular weight: ~203.3 g/mol)
- Lanicemine (for use as a non-labeled analyte if required)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Human plasma (K2EDTA)

Equipment

- High-performance liquid chromatography (HPLC) system
- Tandem mass spectrometer with an electrospray ionization (ESI) source
- Analytical balance
- Centrifuge
- Vortex mixer
- Pipettes

Sample Preparation

A protein precipitation method is employed for the extraction of **Lanicemine-d5** from human plasma.

- Allow frozen plasma samples to thaw at room temperature.
- Vortex the plasma samples to ensure homogeneity.
- In a microcentrifuge tube, add 50 µL of human plasma.

- Add 150 μ L of acetonitrile (containing the internal standard if quantifying Lanicemine).
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 μ L of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
- Vortex to mix and inject into the LC-MS/MS system.

Liquid Chromatography

- Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 μ m)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μ L
- Column Temperature: 40°C
- Gradient:

Time (min)	%B
0.0	5
0.5	5
2.5	95
3.5	95
3.6	5

| 5.0 | 5 |

Mass Spectrometry

The mass spectrometer should be operated in positive electrospray ionization mode (ESI+) with multiple reaction monitoring (MRM). The following are proposed MRM transitions and should be optimized for the specific instrument used.

- Ionization Mode: ESI+
- Capillary Voltage: 3.5 kV
- Source Temperature: 150°C
- Desolvation Temperature: 400°C
- MRM Transitions:

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
Lanicemine	199.3	107.1	100	25

| Lanicemine-d5 | 204.3 | 112.1 | 100 | 25 |

Note: The precursor ion for Lanicemine ([M+H]⁺) is approximately 199.3 Da and for **Lanicemine-d5** is approximately 204.3 Da. The product ions are proposed based on common

fragmentation patterns and should be confirmed and optimized during method development.

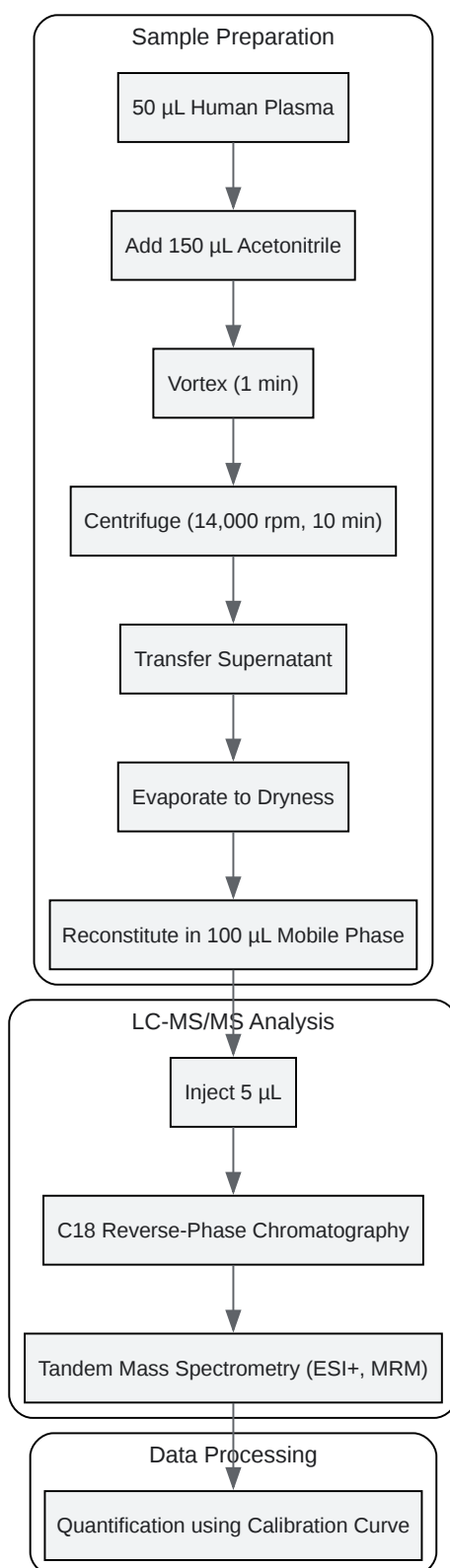
Method Validation Parameters (Example Data)

The following table summarizes the expected performance of a validated method for the quantification of Lanicemine using **Lanicemine-d5** as an internal standard.

Parameter	Result
Linearity Range	1 - 2000 ng/mL
Correlation Coefficient (r^2)	> 0.995
Lower Limit of Quantification (LLOQ)	1 ng/mL
Intra-day Precision (%CV)	< 10%
Inter-day Precision (%CV)	< 12%
Intra-day Accuracy (%Bias)	± 10%
Inter-day Accuracy (%Bias)	± 12%
Recovery	> 85%
Matrix Effect	Minimal
Stability (Freeze-Thaw, 3 cycles)	Stable
Stability (Bench-top, 4 hours)	Stable
Stability (Long-term, -80°C, 1 month)	Stable

Visualizations

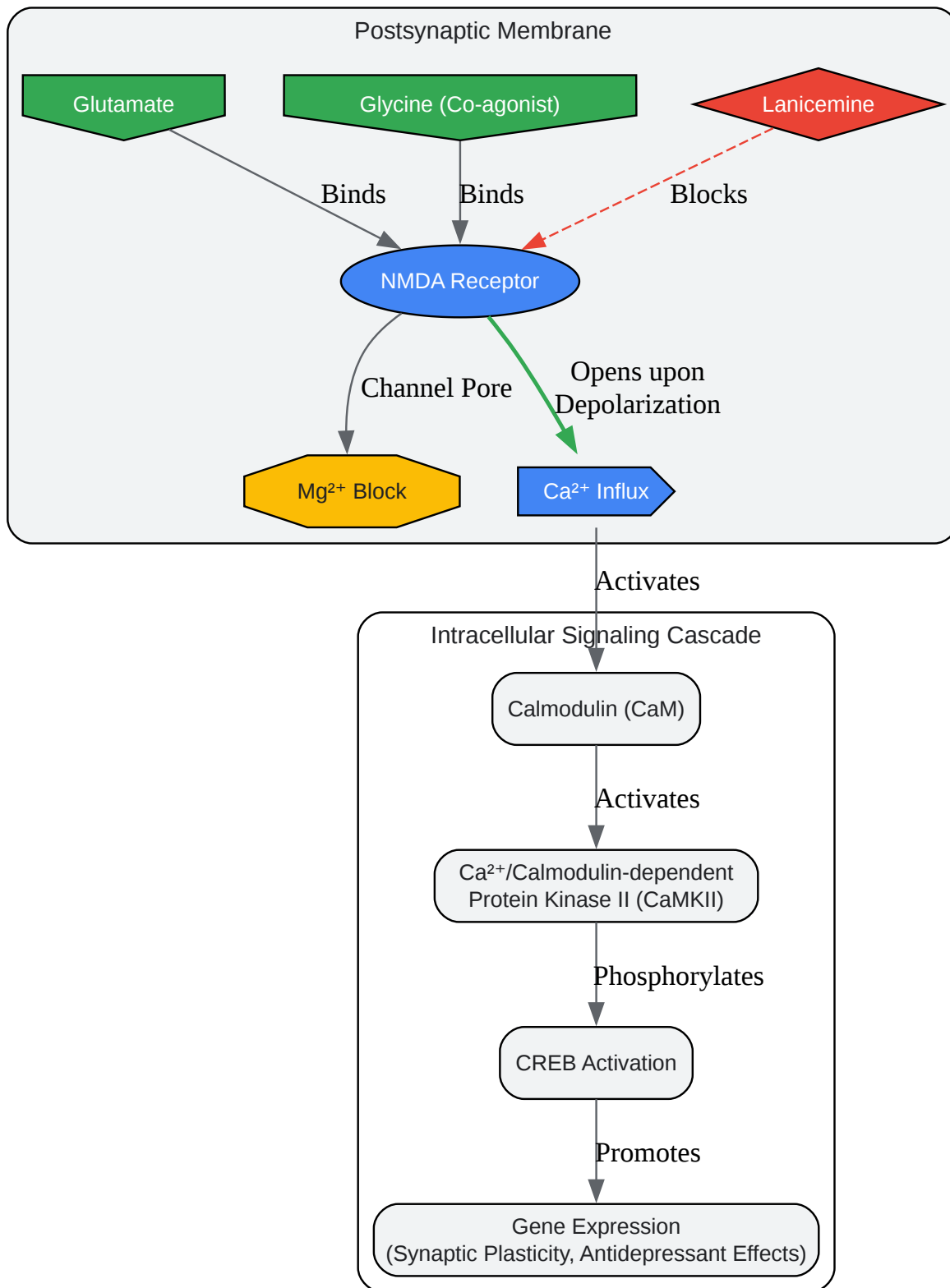
Experimental Workflow



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Figure 1. Experimental workflow for **Lanicemine-d5** quantification.

Lanicemine Mechanism of Action: NMDA Receptor Signaling Pathway



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Figure 2. Lanicemine's action on the NMDA receptor signaling pathway.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of **Lanicemine-d5** in human plasma. The sample preparation is straightforward, and the chromatographic and mass spectrometric conditions are optimized for high throughput and selectivity. This method is suitable for a variety of research applications in the field of drug development and neuroscience. It is recommended that the method be fully validated in the end-user's laboratory to ensure its performance for the intended application.

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